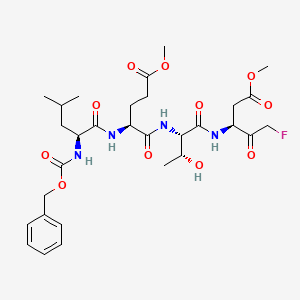

Z-LE(OMe)TD(OMe)-FMK

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

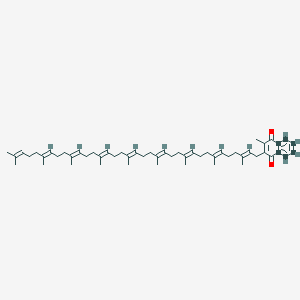

Z-LE(OMe)TD(OMe)-FMK, également connu sous le nom de Z-Leu-Glu(OMe)-Thr-Asp(OMe)-fluorométhylcétone, est un composé synthétique à base de peptides. Il est principalement utilisé comme inhibiteur de protéase, ciblant particulièrement les caspases, qui sont des enzymes impliquées dans l'apoptose (mort cellulaire programmée). Ce composé est précieux dans la recherche scientifique pour étudier les mécanismes de l'apoptose et pour développer des agents thérapeutiques potentiels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Z-LE(OMe)TD(OMe)-FMK implique plusieurs étapes, commençant par la protection des acides aminés et leur couplage séquentiel pour former la chaîne peptidique. Les étapes clés incluent:

Protection des acides aminés: Les acides aminés leucine, acide glutamique, thréonine et acide aspartique sont protégés à l'aide de groupes protecteurs appropriés tels que le benzyloxycarbonyle (Z) et les groupes méthoxy (OMe).

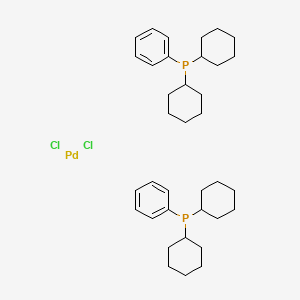

Couplage peptidique: Les acides aminés protégés sont couplés séquentiellement à l'aide de réactifs de couplage comme la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'une base comme la N-méthylmorpholine (NMM).

Déprotection: Les groupes protecteurs sont éliminés à l'aide de réactifs appropriés, tels que l'acide trifluoroacétique (TFA) pour les groupes Z et le méthylate de sodium pour les groupes OMe.

Introduction de la fluorométhylcétone:

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour la purification, et le produit final est caractérisé à l'aide de méthodes spectroscopiques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (MS).

Analyse Des Réactions Chimiques

Types de réactions

Z-LE(OMe)TD(OMe)-FMK subit diverses réactions chimiques, notamment:

Hydrolyse: Les liaisons peptidiques du composé peuvent être hydrolysées en conditions acides ou basiques, conduisant à la dégradation de la chaîne peptidique.

Oxydation: Les groupes méthoxy peuvent être oxydés pour former les aldéhydes ou les acides carboxyliques correspondants.

Substitution: Le groupe fluorométhylcétone peut subir des réactions de substitution nucléophile avec des nucléophiles comme les amines ou les thiols.

Réactifs et conditions courants

Hydrolyse: Hydrolyse acide à l'aide d'acide chlorhydrique (HCl) ou hydrolyse basique à l'aide d'hydroxyde de sodium (NaOH).

Oxydation: Agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Substitution: Nucléophiles tels que l'ammoniac (NH3) ou les thiols (R-SH) en conditions douces.

Principaux produits formés

Hydrolyse: Acides aminés et petits peptides.

Oxydation: Aldéhydes ou acides carboxyliques.

Substitution: Dérivés fluorométhylcétone substitués.

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants:

Chimie: En tant qu'outil pour étudier la synthèse peptidique et l'inhibition des protéases.

Biologie: Pour enquêter sur les mécanismes de l'apoptose et le rôle des caspases dans la mort cellulaire.

Médecine: Applications thérapeutiques potentielles dans les maladies impliquant une apoptose dysrégulée, telles que le cancer et les troubles neurodégénératifs.

Industrie: Utilisé dans le développement d'inhibiteurs de protéases à des fins thérapeutiques et comme outil de recherche dans la découverte de médicaments.

Mécanisme d'action

This compound exerce ses effets en inhibant irréversiblement les caspases. Le groupe fluorométhylcétone réagit avec le résidu cystéine du site actif des caspases, formant une liaison covalente et inactivant l'enzyme. Cette inhibition empêche le clivage des substrats de la caspase, bloquant ainsi la voie apoptotique. Les cibles moléculaires comprennent la caspase-3, la caspase-7 et la caspase-9, qui sont des acteurs clés de la phase d'exécution de l'apoptose.

Applications De Recherche Scientifique

Z-LE(OMe)TD(OMe)-FMK is widely used in scientific research, particularly in the following areas:

Chemistry: As a tool for studying peptide synthesis and protease inhibition.

Biology: For investigating the mechanisms of apoptosis and the role of caspases in cell death.

Medicine: Potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.

Industry: Used in the development of protease inhibitors for therapeutic use and as a research tool in drug discovery.

Mécanisme D'action

Z-LE(OMe)TD(OMe)-FMK exerts its effects by irreversibly inhibiting caspases. The fluoromethylketone group reacts with the active site cysteine residue of caspases, forming a covalent bond and inactivating the enzyme. This inhibition prevents the cleavage of caspase substrates, thereby blocking the apoptotic pathway. The molecular targets include caspase-3, caspase-7, and caspase-9, which are key players in the execution phase of apoptosis.

Comparaison Avec Des Composés Similaires

Composés similaires

Z-VAD-FMK: Un autre inhibiteur de la caspase avec une structure similaire mais une séquence d'acides aminés différente.

Z-DEVD-FMK: Cible spécifiquement la caspase-3.

Z-IETD-FMK: Cible spécifiquement la caspase-8.

Unicité

Z-LE(OMe)TD(OMe)-FMK est unique en raison de sa séquence d'acides aminés spécifique et de la présence de groupes méthoxy, qui peuvent influencer son affinité de liaison et sa spécificité envers différentes caspases. Sa capacité à inhiber plusieurs caspases en fait un outil polyvalent dans la recherche sur l'apoptose.

Propriétés

Formule moléculaire |

C30H43FN4O11 |

|---|---|

Poids moléculaire |

654.7 g/mol |

Nom IUPAC |

methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C30H43FN4O11/c1-17(2)13-22(34-30(43)46-16-19-9-7-6-8-10-19)28(41)32-20(11-12-24(38)44-4)27(40)35-26(18(3)36)29(42)33-21(23(37)15-31)14-25(39)45-5/h6-10,17-18,20-22,26,36H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t18-,20+,21+,22+,26+/m1/s1 |

Clé InChI |

ARECPHKVCIQJRJ-XGRWUTGMSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052110.png)

![Dimethyl 3-(3,4-dimethoxyphenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12052113.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12052127.png)

![3-Methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052162.png)

![7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052180.png)